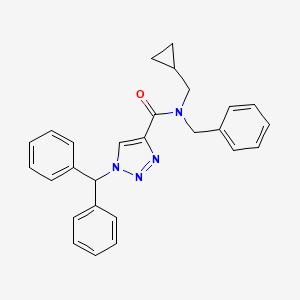![molecular formula C12H16N2O6S2 B5975831 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, also known as MTA, is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is an enzyme that plays a critical role in the regulation of the methylation cycle, which is essential for the maintenance of normal cellular function. Inhibition of SAHH by MTA leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the availability of S-adenosylmethionine (SAM), the primary methyl donor in the cell. This results in a disruption of normal cellular methylation patterns, which can have a variety of downstream effects.
作用機序
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine inhibits SAHH by binding to the enzyme's active site, which prevents the hydrolysis of SAH to homocysteine and adenosine. This leads to an accumulation of SAH, which in turn leads to a decrease in the availability of SAM. The downstream effects of this disruption of normal cellular methylation patterns are complex and can vary depending on the cell type and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine are largely related to its inhibition of SAHH and the resulting disruption of normal cellular methylation patterns. This disruption can lead to changes in gene expression, protein function, and cellular metabolism. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In viral infections, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit viral replication and promote immune function. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to improve cognitive function and protect against oxidative stress and neuroinflammation.
実験室実験の利点と制限
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has several advantages for use in lab experiments, including its potency as an SAHH inhibitor and its ability to induce a wide range of downstream effects. However, there are also several limitations to its use, including its potential toxicity and the difficulty of interpreting the downstream effects of its disruption of cellular methylation patterns.
将来の方向性
There are several potential future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine, including the development of more potent and selective SAHH inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its role in normal cellular function and metabolism. Additionally, the development of new methods for the synthesis and delivery of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine could improve its efficacy and reduce its potential toxicity.
合成法
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine can be synthesized using a variety of methods, including the reaction of 4-morpholinosulfonyl chloride with 2-thiophenecarboxylic acid, followed by reaction with alanine. Other methods include the reaction of 4-morpholinylsulfonyl isocyanate with 2-thiophenecarboxylic acid, followed by reaction with alanine, or the reaction of 4-morpholinylsulfonyl hydrazine with 2-thiophenecarboxylic acid, followed by reaction with alanine.
科学的研究の応用
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and neurological disorders. In cancer, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has also been shown to have antiviral activity against a number of viruses, including HIV, hepatitis B and C, and herpes simplex virus. In neurological disorders, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-8(12(16)17)13-11(15)10-6-9(7-21-10)22(18,19)14-2-4-20-5-3-14/h6-8H,2-5H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRHGIRWHIGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5975821.png)
![N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)
![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)